(S)-Methyl piperidine-3-carboxylate
Overview
Description
(S)-Methyl piperidine-3-carboxylate is a chiral piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
(S)-Methyl piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its versatile reactivity.
Future Directions
Recombinant piperine and piperamide synthases can be used to facilitate the microbial production of a broad range of medicinally relevant aliphatic and aromatic piperamides based on a wide array of CoA-donors and amine-derived acceptors . This offers widespread applications and represents a promising future direction .
Mechanism of Action
Target of Action
The primary targets of “(S)-Methyl piperidine-3-carboxylate” are currently unknown. This compound belongs to the piperidine family, which is a structural component of several bioactive compounds and pharmaceuticals . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, piperidine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific targets involved .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Some predicted properties include a density of 10±01 g/cm³, a boiling point of 1938±330 °C at 760 mmHg, and a vapor pressure of 05±04 mmHg at 25°C . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
(S)-Methyl piperidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound is known to interact with enzymes such as DPP-4 inhibitors and JAK2 inhibitors, which are crucial in regulating metabolic and signaling pathways . These interactions often involve the binding of this compound to the active sites of these enzymes, thereby modulating their activity and influencing the overall biochemical reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways . For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can result in adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings highlight the importance of careful dosage optimization when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of amino acids, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects . For instance, this compound can be transported into cells via amino acid transporters, allowing it to reach intracellular targets and modulate biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl piperidine-3-carboxylate typically involves the esterification of (S)-piperidine-3-carboxylic acid. One common method includes the reaction of (S)-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (S)-Piperidine-3-carboxylic acid or (S)-3-piperidone.
Reduction: (S)-Methyl piperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- (S)-Ethyl piperidine-3-carboxylate
- (S)-Piperidine-3-carboxylic acid
- (S)-3-Piperidone
Comparison: (S)-Methyl piperidine-3-carboxylate is unique due to its methyl ester group, which imparts distinct reactivity compared to its ethyl ester or carboxylic acid counterparts. The methyl ester is more volatile and can be more easily hydrolyzed under acidic or basic conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (3S)-piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595844 | |
Record name | Methyl (3S)-piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276248-50-1 | |
Record name | Methyl (3S)-piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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